1-Boc-6-hydroxy-1-azaspiro[3.3]heptane
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Overview
Description
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane is a spirocyclic compound with a unique structure that has garnered interest in various fields of scientific research. The compound is characterized by a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. This structure imparts unique chemical and physical properties to the compound, making it a valuable building block in medicinal chemistry and other scientific disciplines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclobutanone.
Wittig Reaction: Cyclobutanone undergoes a Wittig reaction to form an alkene intermediate.
Cycloaddition: The alkene intermediate is then subjected to a thermal [2+2] cycloaddition with Graf isocyanate (ClO2S NCO) to form a spirocyclic β-lactam.
Reduction: The β-lactam ring is reduced using alane to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various spirocyclic derivatives with different functional groups .
Scientific Research Applications
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane has several scientific research applications:
Medicinal Chemistry: It serves as a bioisostere of piperidine, a common structural motif in many drugs.
Chemical Biology: The compound is used as a building block for the synthesis of biologically active molecules, aiding in the study of biological pathways and mechanisms.
Material Science: Its unique spirocyclic structure is explored for the development of novel materials with specific properties.
Industrial Applications: The compound’s stability and reactivity make it suitable for various industrial processes, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane involves its interaction with molecular targets and pathways. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. This involves binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane can be compared with other similar compounds, such as:
Properties
IUPAC Name |
tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h8,13H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWHBQKHQHYPPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701130100 |
Source
|
Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701130100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-19-1 |
Source
|
Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701130100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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